molecular formula C8H7F3N2O2 B14032023 ethyl 4-(trifluoroMethyl)pyriMidine-2-carboxylate

ethyl 4-(trifluoroMethyl)pyriMidine-2-carboxylate

Cat. No.: B14032023
M. Wt: 220.15 g/mol
InChI Key: OMEMLHRSXHPPBE-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethyl)pyrimidine-2-carboxylate is a heterocyclic compound that contains a pyrimidine ring substituted with an ethyl ester group at the 2-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(trifluoromethyl)pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with trifluoroacetic anhydride and ammonium acetate, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(trifluoromethyl)pyrimidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or DMSO.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Mechanism of Action

The mechanism of action of ethyl 4-(trifluoromethyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets .

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

ethyl 4-(trifluoromethyl)pyrimidine-2-carboxylate

InChI

InChI=1S/C8H7F3N2O2/c1-2-15-7(14)6-12-4-3-5(13-6)8(9,10)11/h3-4H,2H2,1H3

InChI Key

OMEMLHRSXHPPBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC(=N1)C(F)(F)F

Origin of Product

United States

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